molecular formula C21H17N5O2S B4754475 4-{4-(3-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

4-{4-(3-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No. B4754475
M. Wt: 403.5 g/mol
InChI Key: QRJHWAFYWLROKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-(3-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has gained significant attention in scientific research. It is a highly potent and selective inhibitor of a specific protein, making it a valuable tool for studying the protein's function and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-{4-(3-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine involves binding to a specific site on the protein, inhibiting its function. This inhibition can lead to a variety of downstream effects, depending on the specific protein being targeted. The selectivity of this compound for the target protein makes it a valuable tool for studying the protein's function and potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{4-(3-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine depend on the specific protein being targeted. In general, inhibition of the target protein can lead to downstream effects such as decreased cell proliferation, decreased inflammation, and altered neurotransmitter release. These effects can be studied using a variety of biochemical and physiological techniques, making this compound a valuable tool for scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{4-(3-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in lab experiments include its high potency and selectivity for the target protein. This makes it a valuable tool for studying the protein's function and potential therapeutic applications. However, there are also limitations to using this compound. For example, it may not be effective in all cell types or animal models, and its effects may be influenced by other factors such as protein expression levels and cellular signaling pathways.

Future Directions

There are several future directions for research involving 4-{4-(3-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. One potential direction is to study its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is to use this compound as a tool to study the function of other proteins that are related to the target protein. Additionally, further research can be conducted to optimize the synthesis method and improve the potency and selectivity of this compound.

Scientific Research Applications

4-{4-(3-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been used extensively in scientific research. It is a highly potent and selective inhibitor of a specific protein, making it a valuable tool for studying the protein's function and potential therapeutic applications. This compound has been used to study the role of the protein in various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

4-[4-(3-methylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S/c1-15-3-2-4-19(13-15)25-20(17-9-11-22-12-10-17)23-24-21(25)29-14-16-5-7-18(8-6-16)26(27)28/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJHWAFYWLROKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-(3-methylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{4-(3-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
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4-{4-(3-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
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